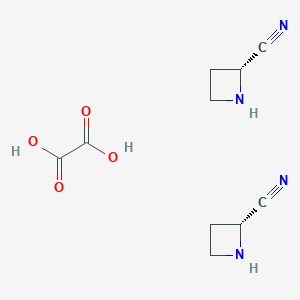![molecular formula C18H18N4O2 B6302210 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 1446487-80-4](/img/structure/B6302210.png)
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is an organic compound belonging to the pyrido[2,3-d]pyrimidin-2-ylamine family of compounds. It is a heterocyclic aromatic compound that is composed of a pyran ring linked to a pyridine ring. It is a colorless solid that is slightly soluble in water. The compound has been studied extensively for its potential applications in the field of synthetic organic chemistry.
Applications De Recherche Scientifique
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. Additionally, the compound has been studied for its potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
Mécanisme D'action
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is believed to act as an electrophile in the presence of a nucleophile. It is believed to undergo a nucleophilic substitution reaction in which the pyridine ring is attacked by the nucleophile, resulting in the formation of a new bond.
Biochemical and Physiological Effects
This compound has not been studied extensively for its potential biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating, making it suitable for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine has several advantages and limitations for use in laboratory experiments. It is a relatively stable compound that is non-toxic and non-irritating, making it safe to handle. Additionally, it is relatively inexpensive and easy to obtain. However, it is a relatively complex compound that can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.
Orientations Futures
Due to its potential applications in the field of synthetic organic chemistry, 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine could be further studied for its potential applications in the fields of materials science, pharmaceuticals, and agrochemicals. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate potential methods for synthesizing the compound in larger quantities. Finally, further research could be conducted to investigate potential methods for improving the efficiency and yield of the synthesis of the compound.
Méthodes De Synthèse
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine can be synthesized by a variety of methods. It can be synthesized from pyridine, tetrahydropyran, and phenol. The reaction of pyridine and tetrahydropyran in the presence of an acid catalyst yields the desired compound. Alternatively, the compound can be synthesized from phenol and pyridine in the presence of a base catalyst.
Propriétés
IUPAC Name |
7-[4-(oxan-2-yloxy)phenyl]pyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18-20-11-13-6-9-15(21-17(13)22-18)12-4-7-14(8-5-12)24-16-3-1-2-10-23-16/h4-9,11,16H,1-3,10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQEAJNRDBXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=NC(=NC=C4C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)






